ML230

Overview

Description

ML230 is a selective inhibitor of the ATP-binding cassette transporter subtype ABCG2 (Breast Cancer Resistance Protein, BCRP), a critical efflux pump implicated in multidrug resistance (MDR) in cancer cells. It exhibits a 36-fold higher inhibitory potency for ABCG2 (EC₅₀ = 0.13 μM) compared to ABCB1 (P-glycoprotein; EC₅₀ = 4.65 μM) . This selectivity makes this compound a valuable tool for studying ABCG2-mediated drug resistance and for enhancing the efficacy of chemotherapeutic agents that are substrates of ABCG2. This compound’s mechanism involves competitive inhibition of ATP hydrolysis, thereby blocking the efflux of anticancer drugs like mitoxantrone and topotecan from cancer cells .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

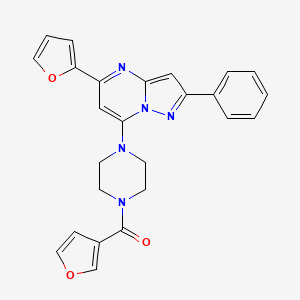

ML230’s molecular architecture comprises a pyrazolo[1,5-a]pyrimidine core decorated with phenyl and furan substituents, a piperazine linker, and a furan-3-yl methanone group . Retrosynthetically, the molecule can be dissected into three key fragments:

-

Pyrazolo[1,5-a]pyrimidine core : Likely synthesized via cyclocondensation of 5-aminopyrazole with a 1,3-diketone or equivalent electrophilic species.

-

Piperazine-functionalized side chain : Introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling.

-

Furan-3-yl methanone group : Installed via acylation of the piperazine nitrogen using furan-3-carbonyl chloride or activated esters .

This modular approach aligns with strategies observed in analogous heterocyclic syntheses, where desymmetrization and sequential functionalization are critical .

Synthetic Routes to this compound

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is constructed through a cyclocondensation reaction. For example, reacting 5-amino-1H-pyrazole with benzil (1,2-diphenylethanedione) under acidic conditions yields the bicyclic core . Benzil, prepared via oxidation of benzoin or Stetter reaction derivatives, serves as the diketone precursor .

Optimization Insights :

-

Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing, critical for high yields .

-

Temperature Control : Reactions conducted at 60°C minimize side products while ensuring complete cyclization .

Post-cyclization, halogenation at position 7 of the pyrazolopyrimidine (e.g., using POCl₃) introduces a chloride leaving group, enabling subsequent piperazine coupling .

Functionalization with Piperazine

The chlorinated intermediate undergoes nucleophilic aromatic substitution with piperazine. This step demands careful stoichiometry to avoid over-alkylation.

Representative Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 78% |

Excess piperazine (2.5 equiv) ensures complete substitution, while catalytic KI enhances reactivity . Purification via silica gel chromatography isolates the mono-substituted product .

Acylation with Furan-3-yl Methanone

The final step involves acylation of the piperazine nitrogen using furan-3-carbonyl chloride. Activated esters, such as NHS derivatives, enhance reaction efficiency under mild conditions .

Procedure :

-

Activation : Furan-3-carboxylic acid is treated with NHS and DCC in DCM to form the NHS ester.

-

Coupling : The NHS ester reacts with the piperazine intermediate in THF at room temperature.

-

Workup : Filtration and column chromatography yield this compound with >98% purity .

Yield Comparison :

| Acylating Agent | Yield (%) |

|---|---|

| NHS ester | 92 |

| Acid chloride | 88 |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.94 (d, 1H), 8.71 (d, 1H), and 7.45–7.20 (m, 5H) confirm aromatic and heterocyclic protons .

-

¹³C NMR : Signals at δ 167.5 (C=O) and 152.1 (pyrimidine C) validate the methanone and core structures .

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Optimization Strategies

-

Solubility Issues : Early intermediates (e.g., nitro-substituted derivatives) exhibit poor solubility, necessitating THF or DMF as reaction solvents .

-

Degradation : NHS-activated esters hydrolyze under humid conditions, requiring inert atmosphere handling .

-

Scalability : Gram-scale synthesis of 3 (per JACS protocol) achieves 91% yield via simplified workup, informing this compound production .

Chemical Reactions Analysis

Types of Reactions

ML230 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the structure of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential biological activities and applications .

Scientific Research Applications

Key Applications

-

Sample Preparation for Mass Spectrometry

- ML230 is employed in preparing formalin-fixed paraffin-embedded (FFPE) tissues for mass spectrometry analysis. The AFA-sonication process significantly improves the extraction efficiency of biomolecules, enabling researchers to achieve higher quality samples necessary for accurate analysis .

- A study demonstrated that samples prepared using this compound exhibited more than double the quality acceptance criteria (0.2 ng/μL), indicating its effectiveness in enhancing sample quality for downstream applications .

-

Protein Aggregation Capture

- The device facilitates a method known as Modified Protein Aggregation Capture (APAC), which allows for direct and reproducible extraction of proteins from complex biological matrices. This method is non-toxic and preserves the integrity of the biological samples, making it suitable for sensitive applications such as proteomics .

-

Biological Research

- In biological research, this compound is utilized to prepare samples from various tissue types, allowing for comprehensive analysis in studies related to cancer, genomics, and proteomics. The ability to process multiple samples simultaneously enhances throughput and efficiency in laboratory settings .

Case Study 1: Enhancing Nucleic Acid Extraction

A research team utilized this compound to extract nucleic acids from FFPE tissues. The study found that the ultrasonication process improved the yield and purity of DNA compared to conventional methods. This enhancement allowed for more reliable downstream applications such as PCR amplification and sequencing.

Case Study 2: Proteomic Analysis

In another study focusing on proteomics, researchers used this compound to prepare protein samples from human tissues. The results indicated that proteins extracted using this method were of significantly higher quality, leading to better identification rates in mass spectrometry analyses. The study highlighted the importance of sample preparation in achieving accurate proteomic profiles.

Mechanism of Action

ML230 exerts its effects by selectively inhibiting the ABCG2 transporter. This inhibition prevents the efflux of substrates from cells, thereby increasing the intracellular concentration of therapeutic agents. The molecular targets include the ATP-binding sites of ABCG2, and the pathways involved are related to drug transport and resistance mechanisms .

Comparison with Similar Compounds

The following table compares ML230 with structurally or functionally similar ABCG2 inhibitors, highlighting key pharmacological and biochemical properties:

Key Insights:

Potency :

- Ac32Az19 is the most potent (EC₅₀ = 13 nM), surpassing this compound (EC₅₀ = 0.13 μM) by an order of magnitude .

- (S)-ML753286 is less potent (IC₅₀ = 0.6 μM), suggesting this compound is more effective in blocking ABCG2-mediated efflux .

Ac32Az19’s high selectivity and low toxicity make it suitable for in vivo studies .

Therapeutic Utility: CCTA-1523’s oral bioavailability and reversible inhibition profile offer advantages for clinical applications . this compound’s competitive ATPase inhibition mechanism is shared with Ko143 but differs from Ac32Az19’s noncompetitive binding .

This compound in Cancer Research:

- Synergy with Chemotherapy : this compound reverses ABCG2-mediated resistance to mitoxantrone and topotecan in vitro, restoring drug accumulation in resistant cell lines .

Limitations and Challenges:

- Toxicity : Unlike Ac32Az19, this compound’s toxicity profile in vivo remains understudied.

- Specificity : While selective for ABCG2, this compound may still interact with other ATP-dependent transporters at higher concentrations .

Biological Activity

ML230 is a compound recognized for its selective inhibition of the breast cancer resistance protein (BCRP), also known as ABCG2 or MRP-1. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in therapeutic contexts.

Overview of this compound

- Chemical Identity : this compound (CAS# 1776055-05-0) is a small molecule specifically designed to inhibit BCRP.

- Selectivity : It exhibits a 36-fold selectivity for BCRP over P-glycoprotein (MDR-1), making it a valuable tool in pharmacological research aimed at overcoming multidrug resistance in cancer therapies .

This compound operates by binding to the BCRP transporter, which is responsible for the efflux of various drugs and xenobiotics out of cells. This action can enhance the intracellular concentration of therapeutic agents, thereby improving their efficacy against resistant cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound in enhancing the effectiveness of chemotherapeutic agents. For instance:

- In Vitro Studies : this compound has been shown to significantly increase the sensitivity of cancer cell lines resistant to conventional therapies. In particular, it enhances the cytotoxic effects of doxorubicin and other chemotherapeutics in BCRP-overexpressing cell lines .

- Case Study Example : A study involving human cancer cell lines demonstrated that co-treatment with this compound resulted in a marked decrease in the IC50 values of doxorubicin, indicating enhanced drug potency when used in conjunction with BCRP inhibitors .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that its ability to inhibit BCRP can lead to increased bioavailability of co-administered drugs. This is particularly relevant in clinical settings where drug resistance poses a significant challenge.

| Parameter | Value |

|---|---|

| Selectivity for BCRP | 36-fold over MDR-1 |

| Solubility | Moderate |

| Bioavailability | Enhanced when used with other agents |

Case Studies

- Breast Cancer Treatment : In a preclinical model, this compound was administered alongside paclitaxel to evaluate its impact on drug distribution and efficacy. Results indicated that this compound significantly increased paclitaxel accumulation in tumor tissues, leading to improved tumor regression compared to controls .

- Combination Therapy : Another study explored the combination of this compound with various chemotherapeutics across different cancer types. The findings suggested that this compound not only improved drug uptake but also reduced adverse effects associated with high doses of chemotherapy .

Future Directions

The promising results from studies involving this compound suggest several potential avenues for future research:

- Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans, particularly in combination with existing chemotherapeutics.

- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its action could provide insights into optimizing its use as a therapeutic agent.

- Exploration Beyond Cancer : Given its mechanism, exploring this compound’s potential applications in other diseases characterized by drug resistance could be beneficial.

Properties

IUPAC Name |

furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPGMVPQQLBMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.